molecular formula C25H28N2O3 B2915285 N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941964-30-3

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2915285
CAS No.: 941964-30-3
M. Wt: 404.51
InChI Key: UONZBMWGQGVQOR-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a naphthalene ether group linked to a morpholinoethyl backbone, a structural motif found in compounds with documented bioactivity. Scientific literature indicates that molecules sharing this core structure are investigated for their potential cytotoxic properties. For instance, a closely related naphthoxyacetamide compound, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, has demonstrated cytotoxic effects in cells derived from cervical cancer (HeLa), with activity comparable to the chemotherapeutic agent cisplatin . Furthermore, the N-(2-morpholinoethyl)acetamide pharmacophore is recognized as a key scaffold in the development of receptor ligands, with some compounds exhibiting high selectivity for sigma-1 receptors and showing antinociceptive effects in model systems . Researchers can utilize this compound as a valuable chemical tool for exploring structure-activity relationships, investigating mechanisms of action in oncology, or developing new bioactive molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-19-6-8-21(9-7-19)24(27-12-14-29-15-13-27)17-26-25(28)18-30-23-11-10-20-4-2-3-5-22(20)16-23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONZBMWGQGVQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a morpholine ring, a p-tolyl group, and a naphthalen-2-yloxy moiety, contributing to its distinct chemical properties. The synthesis typically involves the reaction of naphthalene derivatives with morpholine-containing reagents under controlled conditions.

Synthesis Route:

  • Reactants: Naphthalene derivative (e.g., 2-naphthol), morpholine derivative (e.g., 2-(p-tolyl)ethylamine).
  • Conditions: The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran with a coupling agent such as dicyclohexylcarbodiimide (DCC) at room temperature.
  • Yield: The process aims for high purity and yield through purification techniques like recrystallization or chromatography.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and neurology.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including receptors and enzymes. Notably, it has been shown to:

  • Inhibit Kinases: By binding to certain kinases, it may disrupt cell signaling pathways associated with cancer progression.
  • Modulate Receptor Activity: It can selectively bind to sigma receptors, influencing neuroprotective pathways and potentially providing therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

Activity Type Effect Reference
AnticancerInhibition of cell proliferation
NeuroprotectionModulation of sigma receptors
AntimicrobialExhibits activity against various pathogens

Case Studies

  • Anticancer Properties:
    A study demonstrated that this compound significantly reduced the viability of cancer cell lines in vitro. The compound showed IC50 values indicating potent activity against breast cancer cells, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects:
    In preclinical models, the compound exhibited protective effects against neurodegeneration induced by oxidative stress. It was found to reduce neuronal cell death and improve functional outcomes in models of Alzheimer's disease.
  • Antimicrobial Activity:
    The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with other similar compounds in terms of structure and biological activity:

Compound Name Unique Features Biological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamideDifferent naphthalene positionAnticancer properties
N-(2-morpholino-4-ylethyl)-acetamideVariation in morpholine substitutionSigma receptor affinity
N-(2-morpholino-3-pyridyl)-acetamideDifferent heterocyclic moietyAntimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s bioactivity is influenced by three key regions:

Morpholino-p-tolyl ethyl chain: Enhances solubility and target interaction.

Naphthalen-2-yloxy group : Contributes to aromatic stacking and membrane penetration.

Acetamide linker : Facilitates hydrogen bonding with biological targets.

Table 1: Structural and Activity Comparison of Analogous Compounds
Compound Name Substituents Biological Activity (Concentration) Reference
Target Compound Morpholino, p-tolyl, naphthalen-2-yloxy Cytotoxicity (HeLa): IC₅₀ ~3.16 µM
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholino, naphthalen-2-yloxy (no p-tolyl) Cytotoxicity (HeLa): IC₅₀ ~3.16 µM
2-(Phenoxy)-N-(1-(p-tolyl)ethyl)acetamide p-Tolyl, phenoxy Anticancer activity (unspecified IC₅₀)
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Methoxyphenyl, naphthalen-1-yl Antidiabetic: IC₅₀ = 69 µM
N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide Benzooxazolyl, naphthalen-2-yloxy Immunoproteasome inhibition: 11.84% at 10 µM

Key Findings

Role of p-Tolyl Group :

  • The target compound’s p-tolyl group enhances lipophilicity compared to analogs lacking this substituent (e.g., compound). This likely improves cell membrane permeability, contributing to its potent cytotoxicity .
  • In contrast, the methoxyphenyl group in compound 3a () reduces potency (IC₅₀ = 69 µM), suggesting methyl substitution (p-tolyl) optimizes activity over methoxy .

Impact of Naphthalen-2-yloxy vs. Other Aromatic Groups: The naphthalen-2-yloxy group in the target compound outperforms benzooxazolyl () and phenoxy () derivatives in cytotoxicity, likely due to enhanced π-π stacking with cellular targets .

Pharmacological Cross-Comparison

  • Cytotoxicity : The target compound matches cisplatin’s efficacy at 3.16 µM in HeLa cells, whereas the naphthalen-2-yloxy analog in shows only 11.84% inhibition at 10 µM in a different assay .
  • Structural Flexibility: The acetamide linker allows modular substitution, as seen in and , but the p-tolyl-morpholino combination appears uniquely synergistic for cytotoxicity .

Q & A

Q. Critical Factors Influencing Yield :

  • Temperature Control : Alkylation steps (e.g., using propargyl bromide) require precise temperature control (0°C to room temperature) to minimize side reactions .
  • Catalyst Selection : pTsOH enhances lactonization efficiency, while NaBH3CN facilitates reductive amination .
  • Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH2Cl2) and recrystallization (e.g., ethyl acetate) improve purity .

How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Basic Research Question
Spectroscopic Analysis :

  • 1H/13C NMR : Peaks at δ 7.69 (br s, NH), 7.39–7.16 (aromatic protons), and 2.14 (acetyl CH3) confirm the acetamide and aromatic substituents .
  • ESI/APCI-MS : Molecular ion peaks (e.g., m/z 347 [M+H]+) validate the molecular weight .

Q. Crystallographic Validation :

  • Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For related compounds (e.g., N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide), SC-XRD confirms planar acetamide geometry and π-π stacking interactions .

What strategies are effective in optimizing the purity of this compound during synthesis?

Advanced Research Question

  • Stepwise Monitoring : Use TLC to track reaction progress and identify intermediates (e.g., tert-butyl ester 30 in Scheme 4) .
  • Solvent Selection : Polar aprotic solvents (DMF, dioxane) improve solubility during amidation, while non-polar solvents (CH2Cl2) aid in liquid-liquid extraction .
  • Purification Techniques :
    • Chromatography : Gradient elution on silica gel removes unreacted starting materials .
    • Recrystallization : Ethyl acetate or ethanol yields crystalline products with >95% purity .

How does the compound's structural features influence its biological activity, and what in vitro assays are used to assess this?

Advanced Research Question
Structure-Activity Relationships (SAR) :

  • Morpholine Core : Enhances solubility and modulates enzyme inhibition (e.g., butyrylcholinesterase) via hydrogen bonding .
  • Naphthyloxy Group : Contributes to hydrophobic interactions with target proteins, as seen in similar sulfonamide derivatives .

Q. In Vitro Assays :

  • Enzyme Inhibition : Fluorescence-based assays using human butyrylcholinesterase (hBChE) to measure IC50 values .
  • Cellular Uptake : Radiolabeled analogs (e.g., 3H or 14C) track intracellular accumulation in cancer cell lines .

What computational approaches are employed to predict the compound's interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., hBChE) using crystal structures (PDB: 1P0I) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
  • QSAR Modeling : Predicts activity cliffs using descriptors like LogP and polar surface area .

How do researchers address discrepancies in reported synthesis yields or spectroscopic data for this compound?

Advanced Research Question
Case Study: Conflicting NMR Data

  • Root Cause : Impurities (e.g., unreacted NaN3 in azide synthesis) may split peaks or shift δ values .
  • Resolution :
    • Repetitive Purification : Sequential column chromatography and recrystallization .
    • Deuterated Solvents : CDCl3 or DMSO-d6 standardize NMR conditions .

Q. Yield Optimization :

  • Catalyst Screening : Replace Na2CO3 with Cs2CO3 to enhance alkylation efficiency .
  • Stoichiometry Adjustments : Excess acyl chloride (1.5 eq.) drives amidation to completion .

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